molecular formula C17H21N5O2 B7785156 methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B7785156
M. Wt: 327.4 g/mol
InChI Key: CNGKZSJXDXFWJX-UHFFFAOYSA-N
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Description

The compound “methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a pyrazole derivative. Pyrazoles are an important class of five-membered heterocyclic compounds, widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . In a study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . In one molecule, the indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .


Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds and reactions in different media .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, in the crystal of one molecule, weak C-H⋯O and C-H⋯N hydrogen bonds link molecules, forming a two-dimensional network parallel to (100) .

Mechanism of Action

The mechanism of action of pyrazole derivatives is often associated with their diverse pharmacological effects. For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards of pyrazole derivatives can depend on their specific structures and applications. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting potential pharmacological applications .

properties

IUPAC Name

methyl 6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-6-7-22-16-15(10(2)20-22)12(17(23)24-5)8-14(19-16)13-9-18-21(4)11(13)3/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGKZSJXDXFWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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